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molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
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Patent
US04423216

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
495 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=NC(=O)N=C(N1)N)N
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
495 g
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated with a mantle and
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a 2-hour period during which the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
increased from 185° to 212° C
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
solidified at about 35° C
CUSTOM
Type
CUSTOM
Details
was reheated to about 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40°-50° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
On washing with water
WASH
Type
WASH
Details
washed further
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04423216

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
495 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=NC(=O)N=C(N1)N)N
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
495 g
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated with a mantle and
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a 2-hour period during which the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
increased from 185° to 212° C
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
solidified at about 35° C
CUSTOM
Type
CUSTOM
Details
was reheated to about 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40°-50° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
On washing with water
WASH
Type
WASH
Details
washed further
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04423216

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
495 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].C1(N)N[C:10](N)=[N:9][C:7](=[O:8])N=1.CN1CCCC1=[O:20]>>[NH:1]1[C:10](=[O:20])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=NC(=O)N=C(N1)N)N
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
495 g
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated with a mantle and
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a 2-hour period during which the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
increased from 185° to 212° C
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
solidified at about 35° C
CUSTOM
Type
CUSTOM
Details
was reheated to about 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40°-50° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
On washing with water
WASH
Type
WASH
Details
washed further
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 129 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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